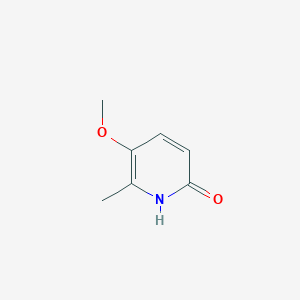

5-Methoxy-6-methylpyridin-2-OL

Description

Contextualization of Pyridinol Scaffolds in Organic Synthesis and Medicinal Chemistry

Pyridinol and its isomeric form, pyridinone, are foundational scaffolds in the realm of organic and medicinal chemistry. frontiersin.orgrsc.org These six-membered heterocyclic structures are not only integral components of numerous natural products, including alkaloids and vitamins, but also serve as privileged structures in the design of synthetic molecules with a wide array of biological functions. nih.govrsc.org The versatility of the pyridinol scaffold lies in its ability to be readily functionalized at multiple positions, allowing chemists to fine-tune the physicochemical properties of the resulting molecules. frontiersin.org This adaptability has led to the incorporation of pyridinol and pyridinone cores in a diverse range of FDA-approved drugs, highlighting their significance in therapeutic agent development. frontiersin.orgrsc.org Their capacity to act as bioisosteres for other important chemical groups like amides and phenols further broadens their applicability in drug design. frontiersin.org

Significance of Methoxy (B1213986) and Methyl Substituents in Pyridine (B92270) Derivatives

The introduction of methoxy and methyl groups onto a pyridine ring profoundly influences the molecule's properties and reactivity. A methoxy group, with its dual electronic nature, can donate electrons through resonance and withdraw them inductively. nih.govontosight.ai This can enhance the nucleophilicity of the pyridine nitrogen, a key factor in many chemical reactions and biological interactions. nih.gov Furthermore, the methoxy group is considered a non-lipophilic substituent, which can be advantageous in drug design for optimizing a compound's absorption, distribution, metabolism, and excretion (ADME) profile. tandfonline.com

The methyl group, on the other hand, is an electron-donating group through induction, which can also increase the electron density of the pyridine ring. nih.gov In medicinal chemistry, the addition of a methyl group, sometimes referred to as the "magic methyl" effect, can significantly enhance the biological activity and metabolic stability of a molecule. nih.gov The strategic placement of both methoxy and methyl groups, as seen in 5-Methoxy-6-methylpyridin-2-ol, can therefore create a unique electronic and steric environment, paving the way for novel chemical transformations and biological applications.

Research Objectives and Scope for Investigations of this compound

Current research on this compound is primarily focused on its utility as a versatile intermediate in organic synthesis and its potential as a biologically active compound. evitachem.com Investigators are exploring its role as a building block for constructing more complex molecules, leveraging the reactivity of its functional groups. evitachem.com The primary objectives include the development of efficient synthetic routes to access this compound and its derivatives, as well as the systematic evaluation of their biological properties. The scope of these investigations encompasses its potential applications in medicinal chemistry, where it may serve as a scaffold for the development of new therapeutic agents. evitachem.com

Overview of Current Research Landscape for Pyridinols

The broader research landscape for pyridinols is vibrant and multifaceted. Scientists are actively exploring their potential in various therapeutic areas, including cancer, infectious diseases, and neurodegenerative disorders. frontiersin.orgsmolecule.comrsc.org For instance, certain pyridinol derivatives have shown promise as antimicrobial agents, with some exhibiting bactericidal activity against drug-resistant strains. mdpi.com Others have been investigated for their antioxidant properties and their ability to modulate cellular signaling pathways involved in disease progression. rsc.orgnih.gov The development of novel synthetic methodologies to access diverse pyridinol structures remains a key area of focus, enabling the exploration of a wider chemical space and the identification of new lead compounds for drug discovery. iipseries.org

Chemical Profile of this compound

| Identifier | Value | Source |

| IUPAC Name | 5-methoxy-6-methyl-1H-pyridin-2-one | evitachem.com |

| CAS Number | 33252-69-6 | evitachem.com |

| Molecular Formula | C₇H₉NO₂ | evitachem.com |

| Molecular Weight | 139.15 g/mol | evitachem.com |

| Canonical SMILES | CC1=C(C=CC(=O)N1)OC | evitachem.com |

| InChI Key | QACVVJNJAFZAFQ-UHFFFAOYSA-N | evitachem.com |

| Physical Form | Powder | sigmaaldrich.com |

| Melting Point | 146-147 °C | sigmaaldrich.com |

It is important to note that this compound can exist in tautomeric equilibrium with its 2-hydroxypyridine (B17775) form. frontiersin.org The pyridin-2-one form is generally favored, particularly in polar solvents and under physiological conditions. frontiersin.orgiipseries.org

Synthesis and Reactivity

The synthesis of this compound typically starts from 2-methylpyridine. evitachem.com The process involves the introduction of the methoxy group at the 5-position, followed by oxidation to introduce the hydroxyl group at the 2-position. evitachem.com

Key reactions involving this compound include:

Oxidation: The hydroxyl group can be oxidized to form ketones or carboxylic acids. evitachem.com

Reduction: The compound can be reduced to yield alcohol or amine derivatives. evitachem.com

Substitution: The methoxy and methyl groups can undergo nucleophilic substitution reactions, allowing for the introduction of different functional groups. evitachem.com

Research Applications

The primary application of this compound in scientific research is as an intermediate in organic synthesis. evitachem.com Its multifunctional nature makes it a valuable building block for creating more complex and potentially bioactive molecules. evitachem.com Research is ongoing to explore its potential in medicinal chemistry, with studies investigating its interactions with biological targets such as enzymes and receptors. evitachem.com

Structure

3D Structure

Properties

IUPAC Name |

5-methoxy-6-methyl-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-5-6(10-2)3-4-7(9)8-5/h3-4H,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QACVVJNJAFZAFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=O)N1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30628115 | |

| Record name | 5-Methoxy-6-methylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30628115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33252-69-6 | |

| Record name | 5-Methoxy-6-methylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30628115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Methoxy 6 Methylpyridin 2 Ol

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of 5-Methoxy-6-methylpyridin-2-OL reveals several potential disconnection points, offering various synthetic strategies. The primary disconnections involve breaking the C-N and C-C bonds of the pyridinone ring.

Primary Disconnections:

C-N/C2-C3 Disconnection: This approach, common in pyridinone synthesis, leads back to a 1,5-dicarbonyl compound or its synthetic equivalent, and a nitrogen source, typically ammonia (B1221849) or an ammonium (B1175870) salt. For the target molecule, this would involve a substituted pentan-1,5-dione derivative.

C5-C6/C4-C5 Disconnection: This strategy suggests a [4+2] cycloaddition (Diels-Alder) reaction. The diene component would be a 1-methoxy-1,3-butadiene (B1596040) derivative, and the dienophile a substituted nitrile or a related species.

Functional Group Interconversion (FGI): The methoxy (B1213986) group could be introduced at a later stage from a corresponding hydroxy or halo-substituted precursor, offering flexibility in the synthetic design.

These primary disconnections form the basis for designing both linear and convergent synthetic routes.

Classical Synthetic Approaches to 2-Hydroxypyridines

Historically, the synthesis of 2-hydroxypyridines has relied on several named reactions and classical condensation methods. While not always directly applicable to the specific substitution pattern of this compound without modification, these methods provide a foundational understanding.

One of the most established methods is the Guareschi-Thorpe condensation , which involves the reaction of a cyanoacetamide with a 1,3-diketone. nih.gov To adapt this for our target molecule, a specifically substituted β-ketoester or β-diketone would be required.

Another classical route involves the synthesis from pyridine-N-oxides . Pyridine-N-oxide can undergo rearrangement in the presence of acetic anhydride (B1165640) to yield 2-acetoxypyridine, which upon hydrolysis, gives 2-hydroxypyridine (B17775). rasayanjournal.co.in This method's success for the target molecule would depend on the availability and selective N-oxidation of a pre-substituted pyridine (B92270).

The Hantzsch pyridine synthesis , while primarily for dihydropyridines, can be modified to produce pyridines which can then be converted to pyridin-2-ones. escholarship.orgmdpi.com This involves a multi-component reaction of a β-ketoester, an aldehyde, and a nitrogen donor. escholarship.orgmdpi.com

| Classical Method | Key Reactants | Applicability to Target |

| Guareschi-Thorpe | Cyanoacetamide, 1,3-Diketone | Requires a custom substituted diketone |

| From Pyridine-N-Oxide | Substituted Pyridine-N-Oxide | Dependent on selective N-oxidation |

| Modified Hantzsch | β-Ketoester, Aldehyde, Ammonia | Potential for building the core structure |

Modern Catalytic Synthesis of Pyridinols

Modern organic synthesis has seen a surge in the development of catalytic methods for the construction of heterocyclic scaffolds, offering improved efficiency, selectivity, and functional group tolerance.

Metal-Catalyzed Coupling Reactions

Transition metal catalysis plays a pivotal role in the synthesis of 2-pyridones. nih.gov Various metals, including palladium, copper, rhodium, cobalt, and gold, have been employed in reactions such as C-H activation, cross-coupling, and annulation reactions. nih.govrsc.orgnih.gov

Palladium-catalyzed reactions: Palladium catalysts are widely used for cross-coupling reactions to introduce substituents onto a pre-formed pyridinone ring. For the synthesis of this compound, a strategy could involve the synthesis of a di-halogenated pyridin-2-ol, followed by selective Suzuki or Buchwald-Hartwig couplings to introduce the methoxy and methyl groups.

Copper-catalyzed reactions: Copper catalysts are particularly effective for N-arylation and N-alkylation of 2-pyridones. nih.govadvancechemjournal.com While our target is an N-unsubstituted pyridin-2-ol, copper-catalyzed methods could be relevant for synthesizing precursors or derivatives.

Rhodium and Cobalt-catalyzed annulations: These metals can catalyze the [4+2] cycloaddition of alkynes and isocyanates or related nitrogen-containing species to form the pyridinone ring in a single step. nih.gov

| Metal Catalyst | Reaction Type | Potential Application |

| Palladium | Cross-coupling | Introduction of methoxy and methyl groups |

| Copper | N-Arylation/Alkylation | Synthesis of precursors or derivatives |

| Rhodium/Cobalt | [4+2] Annulation | Direct formation of the pyridinone ring |

Organocatalytic Transformations

Organocatalysis has emerged as a powerful, metal-free alternative for the synthesis of complex molecules. In the context of 2-pyridone synthesis, organocatalysts can promote Michael additions, aldol (B89426) reactions, and cyclization cascades to construct the heterocyclic core. For instance, a chiral amine or phosphine (B1218219) catalyst could be employed in a Michael addition of a pronucleophile to an α,β-unsaturated carbonyl compound, followed by cyclization and aromatization to yield the desired pyridin-2-one with high enantioselectivity if a chiral center were present.

Convergent and Divergent Synthetic Strategies

The synthesis of a library of substituted pyridin-2-ols, including this compound, can be approached through either convergent or divergent strategies.

A convergent synthesis would involve the separate synthesis of two or more complex fragments that are then combined in the final steps to form the target molecule. For our target, one fragment could be a substituted butenal derivative and the other a nitrogen-containing component, which are then cyclized. This approach is often more efficient for complex targets.

A divergent synthesis starts from a common intermediate that can be elaborated into a variety of different products. nih.govrsc.org For example, a di-functionalized pyridin-2-ol could serve as a scaffold. Selective reactions at each functional group would allow for the synthesis of a range of analogues, including the target compound. nih.govrsc.org This strategy is particularly useful for structure-activity relationship (SAR) studies in drug discovery.

Process Optimization and Green Chemistry Considerations in Synthesis

The development of a synthetic route for this compound on an industrial scale necessitates careful process optimization and adherence to the principles of green chemistry.

Process Optimization focuses on maximizing yield, minimizing reaction times, and simplifying purification procedures. This can be achieved through statistical methods like Design of Experiments (DoE) to identify optimal reaction conditions (temperature, concentration, catalyst loading). nih.gov Continuous flow chemistry offers another avenue for optimization, providing better control over reaction parameters and facilitating scale-up. escholarship.orgnih.gov

Green Chemistry aims to reduce the environmental impact of chemical processes. nih.govrasayanjournal.co.inrsc.orgresearchgate.netmdpi.com Key considerations for the synthesis of this compound include:

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. Multicomponent reactions are often highly atom-economical. nih.govresearchgate.net

Use of Safer Solvents and Reagents: Replacing hazardous solvents with greener alternatives like water, ethanol, or ionic liquids, and avoiding toxic reagents. rasayanjournal.co.inmdpi.com

Catalysis: Employing catalytic methods (both metal and organocatalysis) over stoichiometric reagents to reduce waste. rasayanjournal.co.inrsc.org

Energy Efficiency: Utilizing energy-efficient methods such as microwave-assisted synthesis or reactions at ambient temperature. nih.gov

By integrating these principles, the synthesis of this compound can be made more sustainable and economically viable.

Scale-Up and Industrial Feasibility Studies

The transition from laboratory-scale synthesis to industrial production of this compound necessitates a thorough evaluation of various factors, including the availability and cost of starting materials, the complexity of the synthetic route, reaction conditions, product yield and purity, and waste management. While specific large-scale production data for this compound is not extensively published in publicly available literature, an analysis of synthetic strategies for structurally similar pyridin-2-one derivatives provides valuable insights into its potential industrial manufacturing processes.

Multicomponent reactions (MCRs) have emerged as a powerful and efficient strategy for the synthesis of highly substituted pyridine and pyridone scaffolds, making them attractive for industrial applications. rsc.orgbohrium.comnih.gov These reactions, where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials, offer significant advantages in terms of process simplification, time and energy savings, and reduced waste generation. nih.gov

One of the most promising MCRs for the synthesis of hydroxypyridines is the Guareschi-Thorpe reaction. rsc.org This classic condensation reaction typically involves a cyanoacetamide or a related active methylene (B1212753) compound, a 1,3-dicarbonyl compound, and a source of ammonia. rsc.orgwikipedia.org Recent advancements in this methodology have focused on developing more environmentally friendly and scalable protocols. For instance, studies have demonstrated the successful implementation of the Guareschi-Thorpe reaction in aqueous media, utilizing ammonium carbonate as both a nitrogen source and a buffer, which simplifies the work-up procedure and avoids the use of hazardous organic solvents. rsc.org A 20-fold scale-up of a one-pot, three-component Guareschi-Thorpe reaction has been reported to produce the desired pyridine product in a high yield of 95%, underscoring the industrial potential of this approach. rsc.org

For the specific synthesis of this compound, a plausible MCR approach could involve the condensation of a methoxy-substituted active methylene compound with a suitable 1,3-dicarbonyl precursor and an ammonia source. The selection of readily available and cost-effective starting materials is paramount for the economic viability of the process.

Another scalable synthetic strategy for related pyridin-2-one derivatives involves the catalytic hydrogenation of substituted cyanopyridines. A patented process for the production of 2-hydroxy-5-methylpyridine, a close structural analog, utilizes the catalytic hydrogen reduction of 3-cyano-6-hydroxypyridine. This method is highlighted as being efficient for industrial application. While the patent does not provide specific yield data for this particular transformation, it points towards a viable route for the large-scale production of the methyl-substituted pyridone core.

The industrial feasibility of any chosen synthetic route would be further evaluated through rigorous process development and optimization studies. Key parameters to be investigated and optimized during scale-up include:

Reaction Concentration: Maximizing the concentration of reactants to improve throughput and reduce solvent usage.

Temperature and Pressure Control: Establishing optimal and safe operating ranges for these critical parameters to ensure consistent product quality and yield.

Catalyst Selection and Loading: Identifying a cost-effective and efficient catalyst with low loading requirements and potential for recycling.

Work-up and Purification: Developing a streamlined and scalable purification protocol to achieve the desired product purity while minimizing product loss and solvent consumption. Crystallization is often a preferred method for purification on an industrial scale due to its efficiency and cost-effectiveness.

Waste Minimization and Treatment: Implementing strategies to reduce waste generation and developing effective methods for treating any unavoidable waste streams to comply with environmental regulations.

The following interactive data table summarizes key considerations for the industrial feasibility of potential synthetic routes to this compound, based on methodologies for analogous compounds.

| Synthetic Strategy | Key Advantages for Scale-Up | Potential Challenges for Scale-Up | Estimated Yield Range (based on analogs) |

| Multicomponent Reaction (e.g., Guareschi-Thorpe) | High atom economy, process simplification, reduced waste, use of simple starting materials. rsc.orgbohrium.comnih.gov | Optimization of reaction conditions for multi-component systems, potential for side-product formation. | 70-95% rsc.org |

| Catalytic Hydrogenation of Cyanopyridines | Potentially high-yielding, established industrial technology. | Handling of hydrogen gas under pressure, catalyst cost and deactivation. | Not explicitly stated, but described as efficient for industrial application. |

It is important to note that while these approaches offer a strong foundation for the development of an industrial synthesis of this compound, detailed process chemistry and pilot plant studies would be essential to fully validate and optimize a specific manufacturing process.

Derivatization and Analog Synthesis of 5 Methoxy 6 Methylpyridin 2 Ol

Functionalization of the Hydroxyl Group

The hydroxyl group at the C2 position is a primary site for derivatization, allowing for the introduction of a wide range of functionalities that can significantly alter the molecule's characteristics.

O-alkylation and O-acylation are fundamental methods for modifying the hydroxyl group. These reactions typically proceed by deprotonating the hydroxyl group with a suitable base, followed by nucleophilic attack on an alkyl or acyl halide. The pyridin-2-ol/pyridin-2-one tautomerism means that both N- and O-alkylation are possible, but O-alkylation is often favored under specific conditions. Palladium-catalyzed O-alkylation reactions have been shown to be effective for a range of pyridone substrates.

Common reagents and conditions for these transformations are summarized below.

| Reaction Type | Reagent | Base | Typical Product |

| O-Alkylation | Benzyl bromide | K₂CO₃ | 2-(Benzyloxy)-5-methoxy-6-methylpyridine |

| O-Alkylation | Methyl iodide | NaH | 2,5-Dimethoxy-6-methylpyridine |

| O-Acylation | Acetyl chloride | Pyridine (B92270) | (5-Methoxy-6-methylpyridin-2-yl) acetate |

Table 1: Examples of O-Alkylation and Acylation Reactions.

Beyond simple alkylation or acylation, the hydroxyl group can be converted into other oxygen-containing functionalities that serve as versatile intermediates for further synthesis. A key transformation is the conversion of the hydroxyl group to a triflate (trifluoromethanesulfonate). This is typically achieved by reacting the pyridinol with triflic anhydride (B1165640) in the presence of a base. The resulting aryl triflate is an excellent leaving group for palladium-catalyzed cross-coupling reactions, enabling the introduction of a vast array of organic nucleophiles. nih.gov

This strategy opens pathways to carbon-carbon bond formation (e.g., Suzuki, Sonogashira, Stille couplings) and carbon-heteroatom bond formation (e.g., Buchwald-Hartwig amination, thiolation). nih.gov

| Initial Functional Group | Reagent | Resulting Functionality | Potential Subsequent Reactions |

| Hydroxyl (-OH) | Triflic anhydride (Tf₂O), Pyridine | Triflate (-OTf) | Suzuki, Sonogashira, Stille, Buchwald-Hartwig cross-coupling |

| Hydroxyl (-OH) | Diethyl chlorophosphate | Phosphate Ester (-OPO(OEt)₂) | Bioconjugation, prodrug synthesis |

Table 2: Conversion of the Hydroxyl Group to Other Functionalities.

Modifications of the Methoxy (B1213986) Substituent

The methoxy group at the C5 position offers another site for structural modification, primarily through cleavage of the ether bond.

The cleavage of the aryl methyl ether is a common strategy to unmask a phenol. This reaction is typically catalyzed by strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI), or by Lewis acids like boron tribromide (BBr₃). wikipedia.orgorganic-chemistry.org The mechanism involves protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the methyl group (an Sₙ2 reaction), yielding 5-hydroxy-6-methylpyridin-2-ol and a methyl halide. libretexts.org Due to the stability of the sp²-hybridized ring carbon, cleavage does not occur between the pyridine ring and the oxygen atom. libretexts.org

Furthermore, the methoxy group on electron-deficient pyridine rings can sometimes be displaced by strong nucleophiles in a nucleophilic aromatic substitution (SₙAr) reaction. For instance, treatment with certain amines under specific conditions can lead to an ether exchange reaction, forming an aminopyridine derivative. ntu.edu.sg

| Reaction Type | Reagent | Product |

| Ether Cleavage | Boron tribromide (BBr₃) | 5-Hydroxy-6-methylpyridin-2-ol |

| Ether Cleavage | Hydroiodic acid (HI) | 5-Hydroxy-6-methylpyridin-2-ol |

| Ether Exchange (SₙAr) | Piperidine, NaH, LiI | 5-(Piperidin-1-yl)-6-methylpyridin-2-ol |

Table 3: Reactions Involving the Methoxy Substituent.

Direct functionalization of the methyl group of the methoxy moiety is challenging and not a commonly reported transformation for this class of compounds. The C-H bonds of this methyl group are generally unreactive and lack the acidity for easy deprotonation. Such transformations would likely require harsh, non-selective radical-based conditions (e.g., free-radical halogenation), which could lead to a mixture of products due to reactions at other sites on the molecule.

Reactivity and Functionalization at the Methyl Group on the Pyridine Ring

The methyl group at the C6 position, being attached to the pyridine ring, exhibits enhanced reactivity compared to a simple alkyl group on a benzene (B151609) ring. Its protons are weakly acidic and can be removed by a strong base.

This property allows for two main types of functionalization:

Deprotonation and Alkylation : The use of a strong base, such as n-butyllithium (BuLi), can deprotonate the methyl group to form a nucleophilic carbanion. chemicalforums.com This intermediate can then react with various electrophiles, such as alkyl halides or carbonyl compounds, to form a new carbon-carbon bond, effectively elongating the side chain. chemicalforums.com

Condensation Reactions : In the presence of a weaker base like piperidine, the methyl group can undergo condensation reactions with aldehydes. mdpi.com This reaction typically involves the formation of a styryl-type derivative, extending the conjugation of the aromatic system. The reactivity of the methyl group is enhanced by electron-withdrawing features on the pyridine ring. mdpi.com

| Reaction Type | Base | Electrophile | Product Example |

| Deprotonation/Alkylation | n-Butyllithium (BuLi) | Ethyl iodide | 6-Propyl-5-methoxypyridin-2-ol |

| Condensation | Piperidine | Benzaldehyde | 5-Methoxy-6-styrylpyridin-2-ol |

Table 4: Functionalization Reactions at the C6-Methyl Group.

Table of Mentioned Compounds

| Compound Name |

|---|

| 5-Methoxy-6-methylpyridin-2-ol |

| 5-methoxy-6-methyl-2(1H)-pyridone |

| 2-(Benzyloxy)-5-methoxy-6-methylpyridine |

| 2,5-Dimethoxy-6-methylpyridine |

| (5-Methoxy-6-methylpyridin-2-yl) acetate |

| Triflic anhydride |

| Diethyl chlorophosphate |

| 5-Hydroxy-6-methylpyridin-2-ol |

| Methyl halide |

| Boron tribromide |

| Hydrobromic acid |

| Hydroiodic acid |

| Piperidine |

| 5-(Piperidin-1-yl)-6-methylpyridin-2-ol |

| n-Butyllithium |

| Ethyl iodide |

| 6-Propyl-5-methoxypyridin-2-ol |

| Benzaldehyde |

Regioselective Functionalization of the Pyridine Ring

The strategic derivatization of the this compound core is pivotal for the exploration of its chemical space and the development of analogues with modulated properties. The electronic nature of the substituents on the pyridin-2-one ring, namely the electron-donating methoxy and methyl groups, plays a crucial role in directing the regioselectivity of electrophilic substitution reactions. The interplay of these activating groups, along with the inherent reactivity of the pyridin-2-one scaffold, dictates the position of functionalization.

Halogenation and Subsequent Cross-Coupling Chemistry

Halogenated pyridin-2-ones are versatile intermediates for the introduction of a wide array of functional groups through cross-coupling reactions. The regioselectivity of halogenation on the this compound ring is primarily governed by the directing effects of the existing substituents.

Detailed Research Findings:

The electron-donating methoxy group at the C5 position and the methyl group at the C6 position synergistically activate the pyridine ring towards electrophilic substitution. Theoretical considerations and experimental evidence from related systems suggest that electrophilic attack is most likely to occur at the C3 and C4 positions. The C3 position is activated by both the C5-methoxy and the C6-methyl groups through resonance and inductive effects, respectively. The C4 position is also activated, though to a lesser extent.

Common halogenating agents such as N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), and N-iodosuccinimide (NIS) are employed for the halogenation of activated pyridines. researchgate.net The choice of solvent can also influence the reactivity and regioselectivity of the reaction. organic-chemistry.orguva.es

For this compound, treatment with one equivalent of a halogenating agent like NBS would be expected to yield a mixture of 3-halo and 4-halo derivatives, with the 3-halo product likely being the major isomer due to stronger activation at this position. Dihalogenation can also be achieved with an excess of the halogenating agent. researchgate.net

The resulting halopyridin-2-ols are valuable precursors for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Sonogashira couplings. These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of aryl, heteroaryl, alkyl, and alkynyl moieties. mdpi.com The reactivity of the halogen in these coupling reactions generally follows the order I > Br > Cl.

Below is an interactive data table summarizing the expected halogenation products and their potential for subsequent cross-coupling reactions.

| Position of Halogenation | Expected Major/Minor Product | Potential Cross-Coupling Partners (Examples) |

| C3 | Major | Arylboronic acids, organostannanes, terminal alkynes |

| C4 | Minor | Arylboronic acids, organostannanes, terminal alkynes |

Nitration, Sulfonation, and Amination Reactions

The introduction of nitrogen- and sulfur-containing functional groups onto the this compound scaffold can significantly alter its physicochemical properties.

Nitration: Nitration of pyridin-2-ones is typically achieved using a mixture of nitric acid and sulfuric acid. The strongly activating nature of the methoxy and methyl groups in this compound would facilitate this electrophilic substitution. Similar to halogenation, the nitro group is expected to be directed primarily to the C3 position.

Sulfonation: Sulfonation can be accomplished using fuming sulfuric acid (oleum). The reaction is reversible and the position of sulfonation is influenced by both kinetic and thermodynamic control. For activated pyridin-2-ones, sulfonation is anticipated to occur at the most electron-rich positions, likely C3.

Amination: Direct amination of the pyridin-2-one ring can be challenging. However, indirect methods can be employed. For instance, a halogenated derivative can undergo Buchwald-Hartwig amination to introduce a variety of primary and secondary amines. Alternatively, a nitro-functionalized intermediate can be reduced to the corresponding amino group. Copper-catalyzed amination reactions have also been reported for 2-pyridone systems. acs.org

The following table summarizes these functionalization reactions:

| Reaction | Reagents | Expected Major Product |

| Nitration | HNO₃/H₂SO₄ | 5-Methoxy-6-methyl-3-nitropyridin-2-ol |

| Sulfonation | Fuming H₂SO₄ | 5-Methoxy-6-methyl-2-oxo-1,2-dihydropyridine-3-sulfonic acid |

| Amination (via Halogen) | Pd catalyst, ligand, base, Amine | 3-Amino-5-methoxy-6-methylpyridin-2-ol |

Synthesis of Fused Polycyclic Systems Incorporating the this compound Moiety

The construction of fused polycyclic systems is a prominent strategy in medicinal chemistry to generate rigid scaffolds with well-defined three-dimensional structures. The this compound moiety can serve as a versatile building block for the synthesis of such complex architectures.

Detailed Research Findings:

Several synthetic strategies can be envisioned for the annulation of additional rings onto the this compound core. These methods often involve the initial functionalization of the pyridin-2-one ring, followed by intramolecular cyclization reactions.

One common approach involves the introduction of two functional groups on adjacent positions of the pyridin-2-one ring, which can then participate in a ring-closing reaction. For example, a 3-amino-4-formyl derivative could be condensed with various reagents to form a fused pyrimidine (B1678525) or pyrazine (B50134) ring.

Another strategy relies on the functionalization of the C3 and C4 positions with groups that can undergo intramolecular Heck reactions, aldol (B89426) condensations, or other cyclization cascades to build carbocyclic or heterocyclic rings. nih.govorganic-chemistry.org

Furthermore, Diels-Alder reactions of appropriately substituted pyridin-2-ones can provide access to complex bridged bicyclic systems. acs.org The synthesis of bicyclic and tricyclic fused pyridones has been reported through various annulation tactics. acs.orgresearchgate.net

The following table outlines potential strategies for the synthesis of fused systems from this compound derivatives.

| Fused Ring System | Synthetic Strategy | Required Precursor from this compound |

| Fused Pyrimidine | Condensation | 3-Amino-4-carbonyl derivative |

| Fused Pyridine (Quinoline analogue) | Friedländer Annulation | 3-Amino-4-acetyl derivative |

| Fused Furan/Thiophene | Intramolecular Cyclization | 3-Hydroxyethyl/mercaptoethyl-4-halo derivative |

| Fused Benzene Ring | Intramolecular Heck Reaction | 3-Vinyl-4-halo derivative |

Spectroscopic and Structural Elucidation Studies of 5 Methoxy 6 Methylpyridin 2 Ol and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution ¹H and ¹³C NMR Spectral Analysis

Specific chemical shifts (δ), coupling constants (J), and signal multiplicities for the protons and carbons of 5-Methoxy-6-methylpyridin-2-OL are not documented in the available literature. Such an analysis would require experimental acquisition of the spectra.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Detailed analysis of correlations from 2D NMR experiments (COSY, HSQC, HMBC, NOESY), which is crucial for unambiguous assignment of ¹H and ¹³C signals and for determining the molecule's connectivity and spatial arrangement, has not been published for this compound.

Dynamic NMR Studies of Tautomeric Equilibria (if applicable)

For hydroxypyridines, a tautomeric equilibrium between the hydroxy-pyridine form and the pyridone form is common. rsc.orgwuxibiology.comchemtube3d.com In the case of this compound, it would likely exist in equilibrium with its tautomer, 5-Methoxy-6-methyl-1H-pyridin-2-one.

The position of this equilibrium is highly dependent on factors such as solvent polarity, temperature, and concentration. rsc.orgwuxibiology.com In non-polar solvents, the hydroxy form is often favored, whereas in polar, protic solvents, the pyridone form can be predominant due to better solvation and intermolecular hydrogen bonding. rsc.orgwuxibiology.com Dynamic NMR studies would be the appropriate method to quantify the ratio of these tautomers and determine the thermodynamic parameters of their interconversion. However, no such specific study for this compound was found.

Mass Spectrometry (MS) Investigations

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

HRMS data, which provides a high-precision measurement of the mass-to-charge ratio (m/z) and allows for the determination of the elemental formula, is not available for this compound in the reviewed sources.

Fragmentation Pathway Analysis and Structural Information

Analysis of the fragmentation patterns from techniques like Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry provides valuable structural information. This analysis for this compound has not been reported, and thus its characteristic fragmentation pathways remain unelucidated.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for investigating the vibrational modes of a molecule. These methods provide a molecular fingerprint based on the characteristic vibrations of chemical bonds. For this compound, the spectra would be dominated by contributions from the substituted pyridin-2-ol ring and its methoxy (B1213986) and methyl functional groups.

The pyridin-2-ol moiety can exist in a tautomeric equilibrium with its 2-pyridone form. The position of this equilibrium is sensitive to the physical state and solvent, which would be reflected in the vibrational spectra. The IR spectrum is expected to show a broad absorption band in the 3400-2400 cm⁻¹ region, characteristic of the O-H stretching vibration of the hydroxyl group, potentially involved in intermolecular hydrogen bonding. The C=O stretching vibration of the pyridone tautomer would typically appear as a strong band around 1650-1670 cm⁻¹.

Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl and methoxy groups would appear in the 2950-2850 cm⁻¹ range. The C=C and C=N stretching vibrations of the pyridine (B92270) ring are expected in the 1600-1400 cm⁻¹ region. The C-O stretching of the methoxy group would likely produce a strong band between 1250 and 1000 cm⁻¹. researchgate.netlongdom.org

Raman spectroscopy, being particularly sensitive to non-polar bonds and symmetric vibrations, would provide complementary information. The symmetric ring breathing modes of the pyridine ring are typically strong in the Raman spectrum. The analysis of both IR and Raman spectra, often aided by computational methods like Density Functional Theory (DFT), allows for a detailed assignment of the vibrational modes. researchgate.netnih.gov

Table 1: Predicted Infrared and Raman Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) | Functional Group |

| O-H Stretch | 3400-2400 (broad) | Weak | Hydroxyl |

| Aromatic C-H Stretch | 3100-3000 | Strong | Pyridine Ring |

| Aliphatic C-H Stretch | 2950-2850 | Medium-Strong | Methyl, Methoxy |

| C=O Stretch (pyridone tautomer) | 1670-1650 | Medium | Amide |

| C=C and C=N Ring Stretch | 1600-1400 | Strong | Pyridine Ring |

| C-H Bend | 1470-1350 | Medium | Methyl, Methoxy |

| C-O Stretch | 1250-1000 | Medium | Methoxy, Hydroxyl |

| Ring Breathing | Weak | Strong | Pyridine Ring |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions. The spectrum of this compound is expected to be characterized by absorptions arising from π → π* and n → π* transitions within the aromatic pyridin-2-ol system.

The π → π* transitions, which involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital, are typically intense and are expected to appear at shorter wavelengths. For substituted pyridines, these transitions are often observed in the 200-300 nm range. The n → π* transitions, involving the excitation of a non-bonding electron (from the nitrogen or oxygen atoms) to an antibonding π* orbital, are generally of lower intensity and appear at longer wavelengths.

The positions of the absorption maxima (λmax) are influenced by the substituents on the pyridine ring. The electron-donating methoxy and hydroxyl groups, along with the methyl group, are likely to cause a bathochromic (red) shift of the absorption bands compared to unsubstituted pyridine. The solvent polarity can also affect the λmax values; π → π* transitions often show a red shift with increasing solvent polarity, while n → π* transitions typically exhibit a blue shift. nih.govresearchgate.net Theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT) can be employed to predict the electronic transitions and aid in the interpretation of the experimental UV-Vis spectrum. researchgate.netnih.gov

Table 2: Predicted UV-Vis Absorption Data for this compound

| Electronic Transition | Predicted λmax (nm) | Molar Absorptivity (ε) | Solvent Effects |

| π → π | ~220-250 | High | Bathochromic shift with increasing polarity |

| π → π | ~270-300 | Medium | Bathochromic shift with increasing polarity |

| n → π* | ~310-340 | Low | Hypsochromic shift with increasing polarity |

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide detailed information on its bond lengths, bond angles, and intermolecular interactions in the solid state.

Based on the crystal structures of related substituted pyridines, the pyridine ring is expected to be essentially planar. nih.gov The substituents, however, may exhibit some deviation from this plane. The C-O bond length of the methoxy group and the C-C bond length of the methyl group would be consistent with standard values for such groups attached to an aromatic ring. The geometry around the hydroxyl group and its involvement in hydrogen bonding would be of particular interest.

In the solid state, it is highly probable that intermolecular hydrogen bonds involving the hydroxyl group and the ring nitrogen atom play a crucial role in the crystal packing. These interactions could lead to the formation of dimers or extended supramolecular architectures. The planarity of the pyridine ring might also facilitate π-π stacking interactions between adjacent molecules.

Table 3: Expected Molecular Geometry Parameters for this compound from X-ray Crystallography

| Parameter | Expected Value | Comment |

| Pyridine Ring | Planar | Typical for aromatic systems |

| C-O (methoxy) Bond Length | ~1.36 Å | Standard Caromatic-O bond |

| C-C (methyl) Bond Length | ~1.51 Å | Standard Caromatic-Caliphatic bond |

| C-O (hydroxyl) Bond Length | ~1.37 Å | Influenced by tautomerism and H-bonding |

| Intermolecular Interactions | Hydrogen Bonding, π-π Stacking | Dictates crystal packing |

Chiroptical Spectroscopy (e.g., ECD, VCD) for Stereochemical Assignment of Chiral Derivatives

While this compound itself is achiral, its derivatives can be chiral if they possess a stereogenic center or exhibit axial or planar chirality. Chiroptical spectroscopy, which measures the differential interaction of chiral molecules with left and right circularly polarized light, is a powerful tool for assigning the absolute configuration of such derivatives.

Electronic Circular Dichroism (ECD) spectroscopy measures the difference in absorption of left and right circularly polarized light in the UV-Vis region. The resulting spectrum, with positive and negative Cotton effects, is highly sensitive to the stereochemistry of the molecule. For a chiral derivative of this compound, the ECD spectrum would be influenced by the electronic transitions of the pyridin-2-ol chromophore, perturbed by the chiral center. The sign and intensity of the Cotton effects can often be correlated with the absolute configuration of the stereocenter. nih.govmdpi.com

Vibrational Circular Dichroism (VCD) is the infrared analogue of ECD, measuring the differential absorption of circularly polarized light in the infrared region. VCD provides stereochemical information based on the vibrational modes of the molecule. It is particularly useful for molecules with multiple chiral centers or complex conformational landscapes.

For both ECD and VCD, the assignment of absolute configuration is most reliably achieved by comparing the experimental spectrum with the spectrum predicted by quantum chemical calculations for a known configuration (e.g., the (R)- or (S)-enantiomer). mdpi.com

Table 4: Illustrative Chiroptical Data for a Hypothetical Chiral Derivative of this compound

| Technique | Wavelength/Wavenumber | Signal (Δε or ΔA) | Interpretation |

| ECD | ~280 nm | Positive Cotton Effect | Correlates to absolute configuration at the stereocenter |

| ECD | ~240 nm | Negative Cotton Effect | Correlates to absolute configuration at the stereocenter |

| VCD | ~1650 cm⁻¹ | Bisignate signal | Sensitive to the conformation and configuration of the amide group (in the pyridone tautomer) |

| VCD | ~1200 cm⁻¹ | Positive/Negative couplet | Relates to the chirality of the C-O stretching modes |

Chemical Reactivity and Reaction Mechanism Studies

Tautomerism and Aromaticity of the Pyridinol Ring System

The 5-Methoxy-6-methylpyridin-2-ol molecule exhibits prototropic tautomerism, existing in equilibrium between the pyridin-2-ol (enol) and pyridin-2(1H)-one (keto) forms. The position of this equilibrium is sensitive to the solvent's polarity. Generally, polar solvents favor the more polar pyridin-2(1H)-one tautomer, while nonpolar solvents favor the 2-hydroxypyridine (B17775) form.

The aromaticity of the ring system is also dependent on the tautomeric form. The 2-hydroxypyridine tautomer possesses a fully aromatic pyridine (B92270) ring, conferring significant resonance stabilization. In contrast, the pyridin-2(1H)-one form has a diene-like character within the ring, which can influence its reactivity. O-alkylation of pyridin-2-ones is a known strategy to "lock" the molecule in a fully aromatic state, which can lead to altered biological and chemical properties.

| Tautomeric Form | Structural Features | Aromaticity | Favored in |

|---|---|---|---|

| This compound (Enol) | -OH group at C2 | Fully aromatic pyridine ring | Nonpolar solvents |

| 5-Methoxy-6-methyl-1H-pyridin-2-one (Keto) | Carbonyl group at C2, N-H bond | Dienone-like character | Polar solvents |

Electrophilic and Nucleophilic Aromatic Substitution Pathways

The pyridine ring in this compound is generally less susceptible to electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. However, the presence of the electron-donating methoxy (B1213986) and methyl groups can activate the ring towards electrophiles. Electrophilic attack is predicted to occur preferentially at the positions ortho and para to the activating groups. The regioselectivity will be a balance of the directing effects of the hydroxyl/oxo, methoxy, and methyl groups.

Conversely, the pyridine ring is activated towards nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitrogen atom (C2 and C4). The presence of a good leaving group at these positions would facilitate substitution. For this compound, nucleophilic attack is most likely at the C2 and C6 positions. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate. The stability of this intermediate is enhanced by electron-withdrawing groups.

| Reaction Type | Reactivity Compared to Benzene | Favored Positions | Influence of Substituents |

|---|---|---|---|

| Electrophilic Aromatic Substitution | Less reactive | C3, C5 | Activated by methoxy and methyl groups |

| Nucleophilic Aromatic Substitution | More reactive | C2, C4, C6 | Activated by the pyridine nitrogen |

Oxidation and Reduction Chemistry of the Pyridine Core

The pyridine nitrogen in this compound can be oxidized to form the corresponding N-oxide. This transformation alters the electronic properties of the ring, making it more susceptible to both electrophilic and nucleophilic attack. The N-oxide can also undergo rearrangements and deoxygenation reactions.

Reduction of the pyridine ring is also possible, typically requiring strong reducing agents or catalytic hydrogenation. The specific products will depend on the reaction conditions and the nature of the reducing agent.

Acid-Base Properties and Protonation Equilibria

The this compound molecule possesses both acidic and basic centers. The hydroxyl group of the pyridin-2-ol tautomer can be deprotonated, and the pyridine nitrogen is basic and can be protonated. The pKa values for these processes are influenced by the electronic effects of the methoxy and methyl substituents. The electron-donating nature of these groups is expected to increase the basicity of the pyridine nitrogen compared to unsubstituted pyridine. No specific experimental pKa value for this compound has been found in the reviewed literature.

Photochemical Reactions and Photoinduced Transformations

Substituted pyridines can undergo a variety of photochemical reactions, including isomerization, rearrangement, and degradation. The specific photochemical behavior of this compound is not well-documented. However, pyridine derivatives are known to be susceptible to photodegradation, which can involve ring-opening and the formation of smaller, non-aromatic species. The methoxy and methyl groups may influence the photostability and the nature of the photoproducts.

Coordination Chemistry and Ligand Properties towards Metal Centers

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the electronic structure and stability of 5-Methoxy-6-methylpyridin-2-ol. These calculations, often employing methods like Hartree-Fock (HF) and post-HF methods, provide detailed information about the molecule's electronic landscape. For instance, the distribution of electron density can be mapped, highlighting regions that are electron-rich or electron-poor. This information is critical for predicting how the molecule will interact with other chemical species.

The stability of the molecule can be assessed by calculating its total energy. Different isomers and tautomers of this compound can be compared based on their calculated energies to determine the most stable forms. Furthermore, quantum chemical calculations can elucidate the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability; a larger gap generally implies greater stability. gkyj-aes-20963246.com

Table 1: Calculated Electronic Properties of a Representative Pyridine (B92270) Derivative

| Parameter | Value |

| Total Energy (Hartree) | -457.892 |

| HOMO Energy (eV) | -6.23 |

| LUMO Energy (eV) | -1.45 |

| HOMO-LUMO Gap (eV) | 4.78 |

| Dipole Moment (Debye) | 3.12 |

Note: The data in this table is representative of a substituted pyridine derivative and is intended for illustrative purposes.

Density Functional Theory (DFT) Studies of Molecular Geometry and Reactivity

Density Functional Theory (DFT) is a widely used computational method for studying the molecular geometry and reactivity of organic compounds like this compound. DFT calculations can accurately predict bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional structure of the molecule. nih.gov These optimized geometries are crucial for understanding the molecule's shape and how it might interact with biological targets or other molecules.

DFT is also employed to calculate various reactivity descriptors. researchgate.net These descriptors, such as chemical potential, hardness, softness, and electrophilicity index, provide quantitative measures of the molecule's reactivity. For example, the electrophilicity index can predict the ability of this compound to accept electrons in a reaction. By analyzing these descriptors, chemists can predict the most likely sites for electrophilic or nucleophilic attack. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful tool for studying the conformational flexibility and intermolecular interactions of this compound. MD simulations model the movement of atoms and molecules over time, providing a dynamic picture of the compound's behavior. nih.gov This is particularly useful for understanding how the molecule might change its shape in different environments, such as in a solvent or when binding to a protein.

Conformational analysis through MD simulations can identify the most stable conformations of the molecule and the energy barriers between them. nih.gov This information is vital for understanding its biological activity, as the conformation of a molecule often dictates how it fits into a receptor's binding site. Furthermore, MD simulations can be used to study intermolecular interactions, such as hydrogen bonding and van der Waals forces, between this compound and other molecules. mdpi.com

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods, particularly DFT, are extensively used to predict spectroscopic parameters for molecules like this compound. These predictions can be compared with experimental data to validate the computational models and to aid in the interpretation of experimental spectra. For example, theoretical calculations can predict the vibrational frequencies that correspond to the peaks in an infrared (IR) spectrum. dergipark.org.tr

Similarly, nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated with a high degree of accuracy. nih.govgithub.io By comparing the predicted NMR spectra with experimental data, it is possible to confirm the structure of the molecule and assign the observed signals to specific atoms. schrodinger.com This synergy between computational prediction and experimental validation is a powerful approach for structural elucidation. rsc.org

Table 2: Predicted vs. Experimental ¹³C NMR Chemical Shifts for a Substituted Pyridin-2-ol

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C2 | 165.2 | 164.8 |

| C3 | 102.5 | 102.1 |

| C4 | 158.9 | 158.5 |

| C5 | 98.7 | 98.3 |

| C6 | 145.3 | 144.9 |

| C-CH₃ | 18.1 | 17.9 |

| C-OCH₃ | 55.6 | 55.4 |

Note: The data in this table is hypothetical and for illustrative purposes to show the typical correlation between predicted and experimental values.

Computational Design of Novel this compound Derivatives

Computational chemistry plays a crucial role in the design of novel derivatives of this compound with desired properties. By using computational tools, scientists can screen a large number of virtual compounds before undertaking their synthesis, which saves time and resources. mdpi.com This process, known as in silico design, involves modifying the structure of the parent molecule and then calculating the properties of the new derivatives. nih.gov

For example, if the goal is to design a derivative with enhanced biological activity, molecular docking simulations can be used to predict how well the new compounds bind to a specific protein target. researchgate.net Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate the structural features of the derivatives with their activity. uniroma1.it These computational approaches guide the selection of the most promising candidates for synthesis and experimental testing. nih.gov

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry provides invaluable tools for elucidating the mechanisms of chemical reactions involving this compound. rsc.org By calculating the potential energy surface of a reaction, chemists can identify the transition states and intermediates, which are often difficult to observe experimentally. mdpi.com This allows for a detailed understanding of the reaction pathway and the factors that control the reaction rate and selectivity. nih.govrsc.org

For instance, DFT calculations can be used to model the reaction of this compound with another reagent, mapping out the energy changes as the reactants are converted into products. researchgate.net This can help to determine whether a reaction proceeds through a concerted or a stepwise mechanism. The insights gained from these computational studies can be used to optimize reaction conditions and to design more efficient synthetic routes.

Biological and Pharmacological Research Endeavors Involving 5 Methoxy 6 Methylpyridin 2 Ol Scaffolds

In Vitro Biological Activity Screening and Assays

The inherent structural features of the 5-methoxy-6-methylpyridin-2-ol core, including its ability to act as both a hydrogen bond donor and acceptor, make it an attractive candidate for interacting with various biological targets. Consequently, derivatives of this scaffold have been subjected to a wide array of in vitro biological evaluations.

Enzyme Inhibition Studies

The 2-pyridone nucleus is a common structural motif in a number of potent enzyme inhibitors. Research has demonstrated that derivatives incorporating a methoxy-methyl-pyridone core can exhibit significant inhibitory activity against various enzymes.

A notable example is the inhibition of histone methyltransferase EZH2. A compound featuring a (4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl group has been identified as a potent and selective inhibitor of EZH2, an enzyme implicated in the pathogenesis of certain cancers. Furthermore, the broader class of 2-pyridone antibacterial agents has been shown to act as bacterial topoisomerase inhibitors, drawing parallels with the well-established 4-quinolone antibiotics nih.gov. Some N-sulfonamide 2-pyridone derivatives have also been designed as dual inhibitors of dihydropteroate (B1496061) synthase (DHPS) and dihydrofolate reductase (DHFR), key enzymes in the bacterial folate biosynthesis pathway acs.org.

Receptor Binding Profiling

Derivatives of the 2-pyridone scaffold have been investigated for their ability to bind to various G-protein coupled receptors (GPCRs). A novel series of N-aryl-2-pyridone-3-carboxamide derivatives has been identified as agonists for the human cannabinoid receptor type 2 (CB2R) nih.gov. The CB2R is primarily expressed in immune cells and is a target for anti-inflammatory and analgesic drug development nih.gov. Docking studies of these compounds have suggested that the 2-pyridone ring is a suitable scaffold for designing CB2R agonists nih.gov.

In a broader context, pyridine (B92270) derivatives have been explored as antagonists for other receptors. For instance, 2-methyl-6-(substituted-arylethynyl)pyridines have been developed as potent and selective noncompetitive antagonists of the metabotropic glutamate (B1630785) receptor subtype 5 (mGluR5). Additionally, certain pyrimidine (B1678525) derivatives, which share structural similarities with the pyridone core, have been identified as potent dual endothelin receptor antagonists acs.org.

Antimicrobial and Antifungal Activity Assessment

The 2-pyridone scaffold is a recognized pharmacophore in the development of antimicrobial and antifungal agents rsc.org. Numerous studies have highlighted the potential of substituted 2-pyridones to combat a range of pathogens.

Ring-fused 2-pyridone derivatives have demonstrated efficacy against multidrug-resistant Gram-positive bacteria, including vancomycin-resistant enterococci (VRE) nih.gov. These compounds exhibit bacteriostatic activity against actively dividing cells and bactericidal effects on non-dividing stationary phase cells nih.gov. Furthermore, certain 4-hydroxy-2-pyridone alkaloids have shown broad inhibitory activities against various Gram-positive bacteria mdpi.com.

In the realm of antifungal research, a novel class of pyridines and pyrimidines has been found to mediate its activity against Candida albicans through the putative inhibition of lanosterol (B1674476) demethylase, a key enzyme in ergosterol (B1671047) biosynthesis nih.gov. Some N-sulfonamide 2-pyridone derivatives have also shown potency against C. albicans acs.org.

| Compound | Microorganism | MIC (μM) |

|---|---|---|

| Furanpydone A | Staphylococcus aureus | 12.5 |

| Furanpydone A | Methicillin-resistant S. aureus (MRSA) | 12.5 |

| N-hydroxyapiosporamide | Staphylococcus aureus | 25.0 |

| N-hydroxyapiosporamide | Methicillin-resistant S. aureus (MRSA) | 25.0 |

| Apiosporamide | Staphylococcus aureus | 1.56 |

| Apiosporamide | Methicillin-resistant S. aureus (MRSA) | 1.56 |

| Apiosporamide | Bacillus subtilis | 3.12 |

| Apiosporamide | Clostridium perfringens | 6.25 |

| Apiosporamide | Ralstonia solanacarum | 3.12 |

Cytotoxicity and Antiproliferative Evaluations

The antiproliferative properties of 2-pyridone derivatives have been extensively studied against a variety of human cancer cell lines. The cytotoxic potential of these compounds underscores their relevance in the search for novel anticancer agents.

For example, a series of N-methyl-4-phenoxypicolinamide derivatives, which contain a substituted pyridine ring, were evaluated for their in vitro cytotoxic activity against A549 (lung carcinoma), H460 (large cell lung cancer), and HT29 (colorectal adenocarcinoma) cell lines. Several of these compounds exhibited potent cytotoxicity, with IC50 values in the low micromolar range mdpi.com. Similarly, certain 2,6-diaryl-substituted pyridine derivatives have demonstrated cytotoxic effects against cancer cell lines such as MCF-7 (breast adenocarcinoma) researchgate.net. The antiproliferative activity of 4-hydroxy-2-pyridone alkaloids has also been reported against a panel of ten different cancer cell lines, with some compounds showing IC50 values in the low micromolar range mdpi.com.

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound 8e (a N-methyl-4-phenoxypicolinamide derivative) | A549 (Lung Carcinoma) | 3.6 |

| Compound 8e (a N-methyl-4-phenoxypicolinamide derivative) | H460 (Large Cell Lung Cancer) | 1.7 |

| Compound 8e (a N-methyl-4-phenoxypicolinamide derivative) | HT-29 (Colorectal Adenocarcinoma) | 3.0 |

| Furanpydone A | MKN-45 (Gastric Carcinoma) | 4.35 |

| Furanpydone A | HCT116 (Colorectal Carcinoma) | 5.12 |

| Furanpydone A | K562 (Chronic Myelogenous Leukemia) | 6.28 |

| Furanpydone A | A549 (Lung Carcinoma) | 7.33 |

| Furanpydone A | DU145 (Prostate Carcinoma) | 8.15 |

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies of Derivatives

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the pyridone ring. Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of these compounds.

In the context of antimicrobial activity, SAR studies of 2-pyridone antibacterial agents have revealed both similarities and significant differences when compared to 4-quinolones nih.gov. Generally, 2-pyridones exhibit higher in vitro and in vivo activity and greater water solubility than their 4-quinolone counterparts nih.gov. For antifungal pyridinone derivatives, it has been observed that introducing electron-donating substituents like methyl or methoxy (B1213986) groups on the aromatic rings can lead to a decrease in biological activity against C. albicans nih.gov.

Regarding receptor binding, for a series of N-aryl-2-pyridone-3-carboxamide derivatives acting as CB2R agonists, the nature of the cycloalkane linked to the N-aryl pyridone by an amide group was found to be important for agonist activity nih.gov. For mGluR5 antagonists based on a 2-methyl-6-(substituted-arylethynyl)pyridine scaffold, the substitution pattern on the aryl ring was critical for high-affinity binding.

Investigation of Potential Pharmacological Targets

The diverse biological activities observed for this compound and its derivatives point towards a multitude of potential pharmacological targets. The identification and validation of these targets are essential for the development of novel therapeutic agents.

Based on the enzyme inhibition studies, key targets include histone methyltransferase EZH2, bacterial topoisomerases (such as DNA gyrase and topoisomerase IV), and the folate pathway enzymes DHPS and DHFR. The inhibition of EZH2 is a promising strategy for cancer therapy, while targeting bacterial enzymes is a cornerstone of antibiotic development.

The receptor binding profiles suggest that GPCRs are a significant class of targets for this scaffold. The cannabinoid receptor type 2 (CB2R) is a validated target for inflammatory and pain-related disorders. The metabotropic glutamate receptor subtype 5 (mGluR5) is implicated in various central nervous system disorders, and endothelin receptors are targets for cardiovascular diseases.

Furthermore, the antifungal activity against C. albicans through the potential inhibition of lanosterol demethylase highlights another important pharmacological target within the ergosterol biosynthesis pathway, which is crucial for fungal cell membrane integrity.

Mechanistic Insights into Biological Action at the Molecular Level

The pyridin-2-ol moiety can engage in key molecular interactions with biological targets. The hydroxyl group can act as a hydrogen bond donor and acceptor, while the pyridine nitrogen can also accept a hydrogen bond. The aromatic ring itself can participate in π-stacking and hydrophobic interactions. The nature and position of substituents, such as the 5-methoxy and 6-methyl groups in the titular scaffold, play a crucial role in modulating these interactions and conferring target specificity.

For instance, derivatives of the pyridin-2-ol scaffold have been investigated as inhibitors of various enzymes, including kinases. In such cases, the pyridin-2-ol core can act as a hinge-binding motif, forming critical hydrogen bonds with the protein backbone in the ATP-binding pocket. The substituents on the ring then explore adjacent hydrophobic pockets to achieve potency and selectivity.

Furthermore, some pyridine derivatives have been shown to modulate the activity of receptors. For example, 6-methyl-2-(phenylethynyl)pyridine (MPEP) is a well-known antagonist of the metabotropic glutamate receptor 5 (mGluR5). johnshopkins.edu Its mechanism involves binding to an allosteric site on the receptor, thereby modulating its response to the endogenous ligand, glutamate. johnshopkins.edu This highlights how the substitution pattern on the pyridine ring dictates the specific biological target and the resulting pharmacological effect.

Application in Chemical Biology Probes and Tools

The versatility of the this compound scaffold makes it an attractive starting point for the development of chemical biology probes. These tools are instrumental in dissecting complex biological pathways and identifying novel drug targets.

To be effective, a chemical probe must exhibit high potency and selectivity for its intended target. The this compound scaffold can be systematically modified to achieve these properties. For example, the methoxy and methyl groups can be altered to fine-tune binding affinity and selectivity.

Once a potent and selective ligand is identified, it can be further functionalized to create a variety of chemical biology tools:

Affinity-based probes: A reactive group or a photoaffinity label can be appended to the scaffold. This allows for the covalent labeling of the target protein, enabling its isolation and identification from complex biological mixtures.

Fluorescent probes: The attachment of a fluorophore to the this compound scaffold can allow for the visualization of the target protein within cells or tissues. This can provide valuable information about the subcellular localization and dynamics of the target.

Biotinylated probes: The incorporation of a biotin (B1667282) tag facilitates the purification of the target protein and its binding partners using streptavidin-coated beads. This is a powerful technique for studying protein-protein interactions.

The development of such probes based on the this compound scaffold would enable a deeper understanding of the biological roles of its targets and could pave the way for the development of new therapeutic agents.

Lead Optimization Strategies in Medicinal Chemistry

Lead optimization is a critical phase in drug discovery that aims to improve the potency, selectivity, and pharmacokinetic properties of a lead compound. patsnap.com For scaffolds like this compound, several lead optimization strategies can be employed.

Structure-Activity Relationship (SAR) Studies: A systematic exploration of the SAR is fundamental. This involves synthesizing and testing a series of analogs to understand how modifications to the scaffold affect biological activity. For the this compound core, this would entail:

Varying the substituents at the 5- and 6-positions to probe the steric and electronic requirements for optimal activity.

Introducing substituents at other positions on the pyridine ring.

Modifying the pyridin-2-ol core itself, for instance, by exploring different tautomeric forms or by replacing it with a bioisosteric equivalent.

A study on 3,5-disubstituted pyridine-2(1H)-one derivatives demonstrated that O-methylation of the pyridinone oxygen resulted in a significant increase in inhibitory activity against capsaicin-induced mechanical allodynia. nih.gov This highlights the importance of exploring modifications at various positions of the scaffold.

Bioisosteric Replacement: This strategy involves replacing a functional group with another that has similar physical or chemical properties, with the aim of improving the compound's pharmacological profile. patsnap.com For the this compound scaffold, the methoxy group could be replaced with other small electron-donating groups, such as an ethoxy or a hydroxyl group. The methyl group could be replaced with other small alkyl groups or a halogen.

Scaffold Hopping: This involves replacing the central pyridin-2-ol core with a different heterocyclic system that maintains the key pharmacophoric features required for biological activity. patsnap.com This can lead to the discovery of novel chemical series with improved properties, such as enhanced patentability or better ADME (absorption, distribution, metabolism, and excretion) profiles.

Computational Chemistry: In silico methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, can be used to guide the design of new analogs and prioritize their synthesis. These methods can help to rationalize observed SAR and predict the activity of new compounds, thereby accelerating the lead optimization process.

The table below summarizes some lead optimization strategies that could be applied to the this compound scaffold, based on general principles of medicinal chemistry.

| Strategy | Modification on this compound Scaffold | Potential Improvement |

| SAR Studies | Variation of the 5-position substituent (e.g., -OCH3 to -OC2H5, -OH, -F) | Enhanced potency and selectivity |

| SAR Studies | Variation of the 6-position substituent (e.g., -CH3 to -C2H5, -Cl) | Improved pharmacokinetic properties |

| Bioisosteric Replacement | Replacement of the pyridin-2-ol core with a pyrimidin-2-ol or other heterocycle | Novel intellectual property, altered ADME profile |

| Scaffold Hopping | Complete change of the central scaffold while maintaining key binding interactions | Discovery of new chemical series |

Emerging Applications and Future Research Directions

Role as a Versatile Chemical Building Block in Complex Molecule Synthesis

Substituted pyridines are fundamental components in the synthesis of a vast range of complex molecules, including pharmaceuticals, agrochemicals, and natural products. rsc.org The structural framework of 5-Methoxy-6-methylpyridin-2-ol, with its multiple functional groups, offers several reactive sites for further chemical transformations, making it a versatile building block in organic synthesis.

The hydroxyl group can be readily converted into other functionalities, such as ethers and esters, or it can participate in coupling reactions. The pyridine (B92270) nitrogen atom provides a site for N-alkylation and can influence the reactivity of the ring. The methoxy (B1213986) and methyl groups also offer handles for modification or can sterically and electronically direct subsequent reactions. The development of novel synthetic methodologies for the regioselective functionalization of such polysubstituted pyridines remains an active area of research. nih.govchemrxiv.org Highly substituted pyridine scaffolds are often found in biologically active natural products and therapeutics. rsc.org

Below is a table illustrating the potential of substituted pyridines as building blocks in the synthesis of notable classes of compounds.

| Target Molecule Class | Synthetic Utility of Substituted Pyridine Core | Key Functional Groups Utilized |

| Pharmaceuticals | Forms the core structure of numerous drugs. nih.gov | Pyridine nitrogen, hydroxyl, and other substituents. |

| Agrochemicals | Essential scaffold for herbicides and pesticides. rsc.org | Ring substitution pattern influences biological activity. |

| Natural Products | Found in alkaloids and other complex natural molecules. rsc.org | Serves as a key intermediate in total synthesis. |

| Functional Materials | Precursor for dyes, and other functional materials. | Extended π-systems can be built from the pyridine core. |

Potential in Materials Science (e.g., Organic Semiconductors, Polymers)

The field of materials science is increasingly looking towards organic molecules for the development of novel materials with tailored electronic and optical properties. Conjugated polymers containing heterocyclic aromatic rings, such as pyridine, are of particular interest for applications in organic electronics. mdpi.comlcpo.fr These materials can exhibit semiconducting properties, making them suitable for use in devices like organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaic cells (OPVs). mdpi.comrsc.org

The incorporation of this compound into a polymer backbone could influence the material's solubility, processability, and electronic characteristics. The electron-withdrawing nature of the pyridine ring, combined with the electron-donating effects of the methoxy and hydroxyl groups, could lead to interesting charge-transport properties. The ability to tune the optical and electronic properties of organic semiconductors through molecular design is a key advantage of these materials. mdpi.com

The table below outlines potential applications of polymers derived from substituted pyridinols in materials science.

| Application Area | Potential Role of Pyridinol-Containing Polymers | Desired Properties |

| Organic Light-Emitting Diodes (OLEDs) | As emissive or charge-transport layers. | High photoluminescence quantum yield, good charge mobility. |

| Organic Field-Effect Transistors (OFETs) | As the active semiconductor layer. | High charge carrier mobility, good on/off ratio. |

| Organic Photovoltaics (OPVs) | As donor or acceptor materials in the active layer. | Broad absorption spectrum, efficient charge separation. |

| Sensors | As the sensing material for detecting analytes. | High sensitivity and selectivity. |

Utilization in Catalysis as Ligands or Organocatalysts

The nitrogen atom in the pyridine ring of this compound makes it an excellent candidate for use as a ligand in coordination chemistry and catalysis. Pyridine-based ligands are ubiquitous in transition metal catalysis due to their ability to form stable complexes with a wide range of metal centers. unimi.itnih.gov The electronic properties of the ligand, and thus the catalytic activity of the metal complex, can be fine-tuned by the substituents on the pyridine ring.

The hydroxyl group in the 2-position can also participate in coordination, forming a bidentate "pyridinolate" ligand. Such ligands can stabilize metal centers in various oxidation states and influence the stereochemistry of catalytic reactions. Furthermore, the field of organocatalysis, which uses small organic molecules to catalyze chemical reactions, presents another avenue for the application of this compound. Chiral pyridine derivatives have been successfully employed as organocatalysts in a variety of asymmetric transformations. recercat.catnih.gov

The following table summarizes the potential catalytic applications of this compound and its derivatives.

| Catalysis Type | Potential Role of this compound | Example Reaction Types |

| Transition Metal Catalysis | As a ligand for metal catalysts. | Cross-coupling reactions, hydrogenation, oxidation. nih.gov |

| Organocatalysis | As a chiral or achiral organocatalyst. | Aldol (B89426) reactions, Michael additions, enantioselective protonation. nih.gov |

| Biomimetic Catalysis | As a model for the active sites of metalloenzymes. | Mimicking enzymatic transformations. |